N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a -SO2NH2 group attached to a benzene ring or other organic compound . They are known for their antibacterial properties and are used in a variety of antibiotics .
Molecular Structure Analysis
The compound has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in medicinal chemistry.Physical and Chemical Properties Analysis
Without specific data, I can only speculate that like most sulfonamides, this compound is likely to be stable under normal conditions, and soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation
A significant body of research involves the synthesis and biological evaluation of sulfonamide compounds for their potential as cyclooxygenase-2 (COX-2) inhibitors, which plays a crucial role in the treatment of conditions like arthritis. For example, a study detailed the preparation of sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for their ability to inhibit COX-2, leading to the identification of potent and selective inhibitors (Penning et al., 1997).
Antimicrobial Applications
Sulfonamide derivatives have also been explored for their antimicrobial properties. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, with several compounds exhibiting high activities (Azab et al., 2013).
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes. Studies have synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the compounds' potential as lead molecules for further investigation (Kucukoglu et al., 2016).
Development of Heterocyclic Sulfonamides
Research has also focused on the development of heterocyclic sulfonamides with potential therapeutic applications, such as treatments for central nervous system (CNS) disorders. The N-alkylation of the sulfonamide moiety in certain arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been identified as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases (Canale et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-12(11(2)16(3)15-10)20(18,19)14-9-13(17)7-5-4-6-8-13/h5,7,14,17H,4,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXSOUCOSIPDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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